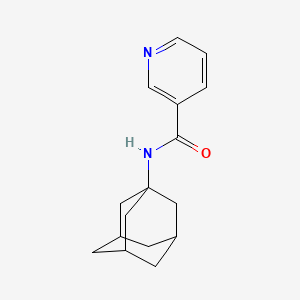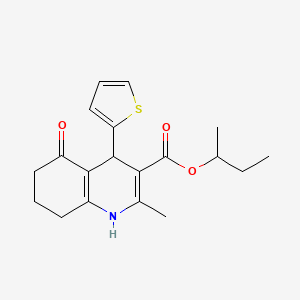
7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as EMD 534085, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 534085 is not fully understood, but it is believed to act as a competitive antagonist of adenosine receptors, particularly the A2A receptor. By blocking the binding of adenosine to its receptor, this compound 534085 can modulate various signaling pathways involved in cancer, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound 534085 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound 534085 can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce the expression of matrix metalloproteinases. In immune cells, this compound 534085 can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In neuronal cells, this compound 534085 can reduce oxidative stress and prevent neuronal death.
实验室实验的优点和局限性
7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 534085 has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, there are also limitations to its use, such as its high cost and limited availability. Additionally, the specificity of this compound 534085 for adenosine receptors may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of 7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 534085. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize its pharmacokinetics and pharmacodynamics for clinical use, such as by developing prodrugs or improving its bioavailability. Additionally, the development of new analogs and derivatives of this compound 534085 may lead to the discovery of more potent and selective adenosine receptor antagonists.
合成方法
7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 534085 can be synthesized through a multi-step process that involves the reaction of 8-bromo-3-methoxyphenyl xanthine with ethylamine and methyl iodide. The resulting intermediate is then reacted with 1,3-dimethyluric acid to obtain this compound 534085. This synthesis method has been optimized to improve the yield and purity of the final product.
科学研究应用
7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 534085 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound 534085 has been shown to inhibit the growth of tumor cells in vitro and in vivo, possibly through the inhibition of angiogenesis and the induction of apoptosis. Inflammation research has also shown that this compound 534085 can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disease research, this compound 534085 has been studied for its potential neuroprotective effects, as it can inhibit the production of reactive oxygen species and reduce oxidative stress.
属性
IUPAC Name |
7-ethyl-8-(3-methoxyphenoxy)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-5-20-12-13(18(2)16(22)19(3)14(12)21)17-15(20)24-11-8-6-7-10(9-11)23-4/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGFXGBSKGRKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1OC3=CC=CC(=C3)OC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone](/img/structure/B5429867.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-methylpyrimidine-5-carboxamide](/img/structure/B5429873.png)
![N~4~-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5429877.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429883.png)
![7-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5429891.png)
![1-[(4-chlorophenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5429896.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5429904.png)
![ethyl 4-(3-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5429910.png)
![4-ethyl-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429916.png)

![[(cis-4-aminocyclohexyl)methyl][(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B5429926.png)
![6-methyl-2-oxo-5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5429929.png)
![1-hydroxy-3-methyl-2-[2-(4-nitrophenyl)carbonohydrazonoyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5429942.png)